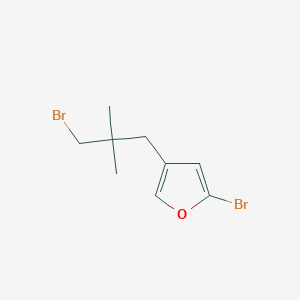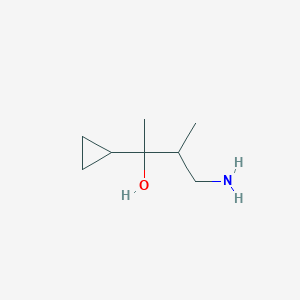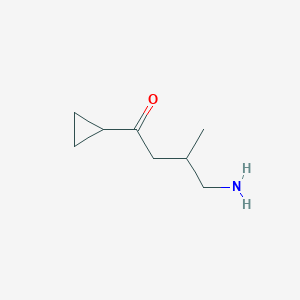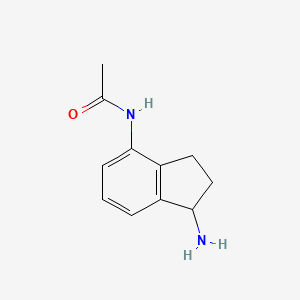
1-(Thiolan-3-yl)-1H-1,2,4-triazol-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Thiolan-3-yl)-1H-1,2,4-triazol-3-amine is a chemical compound that features a thiolane ring attached to a triazole ring
准备方法
The synthesis of 1-(Thiolan-3-yl)-1H-1,2,4-triazol-3-amine typically involves the reaction of thiolane derivatives with triazole precursors under specific conditions. One common method involves the use of thiolane-3-carboxylic acid, which is reacted with hydrazine to form the corresponding hydrazide. This hydrazide is then cyclized with formamide to yield the triazole ring, resulting in the formation of this compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
化学反应分析
1-(Thiolan-3-yl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring, using reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolane ring typically yields sulfoxides or sulfones, while substitution reactions can yield a variety of alkylated or acylated triazole derivatives.
科学研究应用
1-(Thiolan-3-yl)-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating infections and other diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-(Thiolan-3-yl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
1-(Thiolan-3-yl)-1H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:
1-(Thiolan-3-yl)piperidine-4-carboxylic acid hydrochloride: This compound features a piperidine ring instead of a triazole ring, resulting in different chemical and biological properties.
1-(Thiolan-3-yl)piperazine dihydrochloride:
1-(Thiolan-3-yl)cyclopropylmethanol:
The uniqueness of this compound lies in its combination of the thiolane and triazole rings, which confer specific chemical and biological properties that are distinct from those of the similar compounds listed above.
属性
分子式 |
C6H10N4S |
|---|---|
分子量 |
170.24 g/mol |
IUPAC 名称 |
1-(thiolan-3-yl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H10N4S/c7-6-8-4-10(9-6)5-1-2-11-3-5/h4-5H,1-3H2,(H2,7,9) |
InChI 键 |
OGZPDCXXWUTLPI-UHFFFAOYSA-N |
规范 SMILES |
C1CSCC1N2C=NC(=N2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


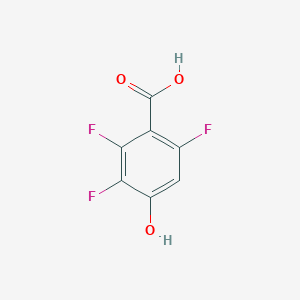
![Benzenamine, N,N-bis[[(trifluoromethyl)sulfonyl]oxy]-](/img/structure/B13154895.png)
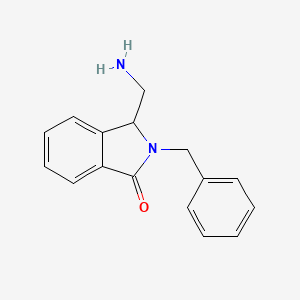
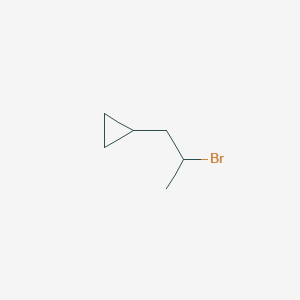
![N-[(Azetidin-2-yl)methyl]-N-methylcyclopropanamine](/img/structure/B13154903.png)
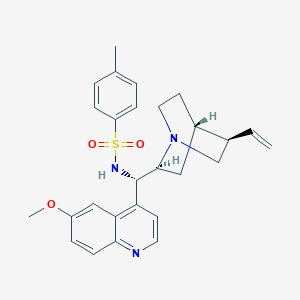
![Methyl 2,4,6,6-tetramethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13154924.png)


